molecular formula C12H17NO2 B15083157 (Butylamino)(phenyl)acetic acid CAS No. 5472-06-0

(Butylamino)(phenyl)acetic acid

Cat. No.: B15083157
CAS No.: 5472-06-0
M. Wt: 207.27 g/mol
InChI Key: HHBSIIRCNFRFSW-UHFFFAOYSA-N
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Description

(Butylamino)(phenyl)acetic acid is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a butylamino group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Butylamino)(phenyl)acetic acid typically involves the reaction of phenylacetic acid with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for greater control over reaction parameters and can lead to higher efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions: (Butylamino)(phenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(Butylamino)(phenyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (Butylamino)(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenylacetic acid: A structurally related compound with a phenyl group attached to an acetic acid moiety.

    Butylamine: A simple amine with a butyl group attached to an amino group.

    Phenylbutyric acid: A compound with a phenyl group attached to a butyric acid backbone.

Uniqueness: (Butylamino)(phenyl)acetic acid is unique due to the presence of both a butylamino group and a phenylacetic acid backbone

Properties

CAS No.

5472-06-0

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(butylamino)-2-phenylacetic acid

InChI

InChI=1S/C12H17NO2/c1-2-3-9-13-11(12(14)15)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3,(H,14,15)

InChI Key

HHBSIIRCNFRFSW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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